Lesinurad + XOI Superiority in Achieving Target sUA vs. XOI Monotherapy Alone
In the Phase III CLEAR1 and CLEAR2 trials, lesinurad 200 mg added to allopurinol significantly increased the proportion of patients achieving target sUA <6.0 mg/dL at month 6 compared to allopurinol alone [1]. In the CRYSTAL trial, lesinurad 400 mg added to febuxostat achieved target sUA <5.0 mg/dL compared to febuxostat alone [2]. A systematic review and meta-analysis of 5 RCTs (n=1959) confirmed lesinurad 200 mg or 400 mg in combination with XOI yielded a higher percentage of patients achieving target sUA levels at 6 months [3].
| Evidence Dimension | Proportion of patients achieving target sUA at 6 months |
|---|---|
| Target Compound Data | Lesinurad 200 mg + allopurinol: statistically significantly higher proportion vs. allopurinol alone (p<0.0001) [CLEAR1/CLEAR2]; Lesinurad 400 mg + febuxostat: significantly higher proportion achieving <5.0 mg/dL [CRYSTAL] |
| Comparator Or Baseline | Allopurinol monotherapy (CLEAR1/CLEAR2: target <6.0 mg/dL); Febuxostat monotherapy (CRYSTAL: target <5.0 mg/dL) |
| Quantified Difference | p<0.0001 for lesinurad 200 mg/400 mg + allopurinol vs. allopurinol alone; meta-analysis odds ratio favors lesinurad + XOI |
| Conditions | CLEAR1 (N=603), CLEAR2 (N=610): randomized, double-blind, placebo-controlled, 12-month Phase III trials; CRYSTAL (N=324): lesinurad + febuxostat vs. febuxostat + placebo |
Why This Matters
This evidence directly demonstrates that lesinurad in combination with XOI is statistically superior to XOI monotherapy for achieving target sUA, supporting its use in patients inadequately controlled on XOI alone.
- [1] AstraZeneca. Top-line results from the phase III programme of lesinurad in combination with xanthine oxidase inhibitors. 2014. CLEAR1 and CLEAR2: lesinurad 200mg/400mg + allopurinol achieved target sUA <6.0mg/dL at month 6 vs. allopurinol alone (p<0.0001). View Source
- [2] Clinical Trials Arena. AstraZeneca's gout drug lesinurad achieves positive results in Phase III trials. 2014. CRYSTAL trial: lesinurad 400mg + febuxostat met primary endpoint. View Source
- [3] Wu JY, Chang YT, Lin YC, et al. Efficacy and safety of lesinurad in patients with hyperuricemia associated with gout: a systematic review and meta-analysis of randomized controlled trials. Pharmacotherapy. 2018;38(11):1106-1119. View Source
